(S)-cyclohexyl(phenyl)methanamine hydrochloride
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Overview
Description
(S)-cyclohexyl(phenyl)methanamine hydrochloride is a chiral amine compound with a cyclohexyl group and a phenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclohexyl(phenyl)methanamine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with benzyl cyanide, followed by hydrolysis and subsequent reduction to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-cyclohexyl(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-cyclohexyl(phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of (S)-cyclohexyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: A stimulant with a similar phenethylamine structure.
Methamphetamine: A potent central nervous system stimulant.
Phenylamine: A simpler aromatic amine with similar reactivity
Uniqueness
(S)-cyclohexyl(phenyl)methanamine hydrochloride is unique due to its chiral nature and the presence of both cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(S)-cyclohexyl(phenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H/t13-;/m1./s1 |
InChI Key |
INIQGHHKHOQSIT-BTQNPOSSSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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